2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
CAS No.: 1375471-68-3
Cat. No.: VC3018634
Molecular Formula: C10H7ClFN3O
Molecular Weight: 239.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375471-68-3 |
|---|---|
| Molecular Formula | C10H7ClFN3O |
| Molecular Weight | 239.63 g/mol |
| IUPAC Name | 2-chloro-1-[1-(4-fluorophenyl)triazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C10H7ClFN3O/c11-5-10(16)9-6-15(14-13-9)8-3-1-7(12)2-4-8/h1-4,6H,5H2 |
| Standard InChI Key | SRENTSCNVMTEKF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F |
| Canonical SMILES | C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F |
Introduction
2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a triazole derivative that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its molecular formula, C10H7ClFN3O, and a molecular weight of approximately 239.63 g/mol. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity, potentially increasing its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazole derivatives. Compounds similar to 2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one have shown significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Triazole Derivative | HCT-116 (colon carcinoma) | 6.2 |
| Similar Triazole Derivative | T47D (breast cancer) | 27.3 |
Antifungal Activity
Triazole derivatives are well-known antifungal agents. The structure of this compound suggests it may possess similar antifungal properties, effectively inhibiting the growth of various Candida species, including fluconazole-resistant strains.
Antibacterial Activity
The antibacterial activity of triazoles has also been documented. Compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential in treating bacterial infections.
Research Applications
2-Chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a valuable research compound in medicinal chemistry, particularly in antifungal, antibacterial, and anticancer research. Its diverse biological activities make it an attractive candidate for further investigation into therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume